2-Oxo-1,2-dihydroquinoline-8-carboxylic acid
Overview
Description
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by a quinoline core structure with a carboxylic acid group at the 8th position and a keto group at the 2nd position
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid is the human C-reactive protein (CRP) . CRP is a well-known inflammation biomarker and one of the most frequently quantified targets in diagnostic applications . It also plays a significant role in drug development .
Mode of Action
The compound interacts with its target, CRP, in a high-affinity manner . The small organic molecule this compound was designed based on structural similarities between three hits from a set of compounds selected from a building block collection . It was shown to bind CRP three orders of magnitude more strongly than DQ itself .
Biochemical Pathways
The compound affects the biochemical pathways related to the hydrolysis of acetylcholine (ACh), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Pharmacokinetics
It is known that the compound has been synthesized and properly characterized
Result of Action
The compound has shown strong potency in inhibiting acetylcholinesterase enzyme (AChE) . For example, one of the synthesized carboxamides depicted an IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps . Another approach includes the use of quinoline derivatives, which undergoes further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline-8-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the 8th position, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include quinoline-2,8-dione derivatives, 2-hydroxy-1,2-dihydroquinoline-8-carboxylic acid, and various substituted quinoline derivatives .
Scientific Research Applications
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 2-Hydroxyquinoline
Uniqueness
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-oxo-1H-quinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYCBTVFCWIZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531409 | |
Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83734-48-9 | |
Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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